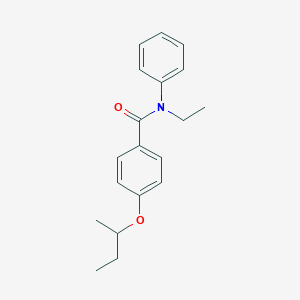![molecular formula C21H24N2O4S B250455 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is a promising drug candidate for the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by selectively inhibiting the activity of BTK, ITK, and TCR signaling, which are key regulators of immune cell function. By blocking these kinases, this compound prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation. This compound also enhances the activity of natural killer cells, which play a critical role in the immune response against cancer and viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In addition, this compound has a favorable safety profile, with no significant adverse effects observed in clinical trials. This compound is well-tolerated by patients and has shown promising efficacy in early-phase clinical trials for the treatment of various types of cancer and autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potent and selective inhibition of BTK, ITK, and TCR signaling, its favorable safety profile, and its ability to enhance the activity of natural killer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process, its high cost, and its limited availability.
Future Directions
There are several potential future directions for the development of 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to optimize the synthesis process to improve the yield and purity of the product. Another direction is to explore the use of this compound in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance. Additionally, further clinical trials are needed to determine the optimal dosing and treatment duration of this compound for the treatment of various types of cancer and autoimmune diseases. Finally, the development of novel BTK inhibitors with improved potency and selectivity may provide new opportunities for the treatment of cancer and autoimmune diseases.
Synthesis Methods
The synthesis of 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of the key intermediate 4-(tetrahydro-2-furanylmethoxy)benzoic acid, the coupling of the intermediate with 4-amino-5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and the final conversion of the resulting product to the amide form. The synthesis process is complex and requires careful optimization to achieve high yields and purity.
Scientific Research Applications
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer and autoimmune diseases. In vitro and in vivo studies have shown that this compound inhibits the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling. These kinases play important roles in the development and progression of cancer and autoimmune diseases, making them attractive targets for drug development.
Properties
Molecular Formula |
C21H24N2O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H24N2O4S/c22-19(24)18-16-5-1-2-6-17(16)28-21(18)23-20(25)13-7-9-14(10-8-13)27-12-15-4-3-11-26-15/h7-10,15H,1-6,11-12H2,(H2,22,24)(H,23,25) |
InChI Key |
XHIHKEPIGAKSSE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4)C(=O)N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)

![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)

![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)


